molecular formula C18H15ClN4O2S2 B2376136 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-45-1

3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2376136
CAS No.: 392291-45-1
M. Wt: 418.91
InChI Key: DPGIMZGWMZNPGO-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O2S2 and its molecular weight is 418.91. The purity is usually 95%.
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Scientific Research Applications

Protein-tyrosine Phosphatase 1B Inhibitors

Compounds related to the query chemical have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), which plays a crucial role in insulin signaling and is a target for the treatment of type 2 diabetes and obesity. For example, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates have shown promising in vitro inhibitory activity, demonstrating potential as therapeutic agents in managing these conditions through modulation of insulin signaling pathways (Navarrete-Vázquez et al., 2012).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent and orally active antiallergy agents, exhibiting significant inhibition in the rat PCA model. These findings highlight the potential of related chemical structures in developing new treatments for allergic reactions, offering insights into the design of compounds with enhanced potency and efficacy (Hargrave et al., 1983).

Synthesis of 1,2,4-Thiadiazoles

Research into the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides has provided valuable methodologies for preparing thiadiazoles, which are key structural components in many pharmacologically active molecules. These synthetic approaches offer efficient routes to thiadiazoles, which can be further explored for various scientific applications, including the development of new materials and biologically active compounds (Takikawa et al., 1985).

Antimicrobial and Anthelmintic Agents

Some new 2-mercaptobenzothiazolyl-2-oxoazetidines have been synthesized and evaluated for their antimicrobial and anthelmintic activities. The structural similarities to the query compound suggest potential applications in combating bacterial infections and parasitic worms, contributing to the development of new treatments in these areas (Srivastava et al., 2005).

Properties

IUPAC Name

3-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-5-7-14(8-6-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGIMZGWMZNPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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